Fmoc-7-amino-heptanoic acid
Description
Contextualization of Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Peptide Science
The development of solid-phase peptide synthesis (SPPS) revolutionized the way peptides are created, and Fmoc chemistry is a cornerstone of this methodology. wikipedia.orgaltabioscience.com The Fmoc group serves as a temporary shield for the primary amine of an amino acid. ontosight.ai This protection is vital to prevent unwanted side reactions and polymerization during the step-by-step assembly of a peptide chain. altabioscience.com
The key advantage of the Fmoc protecting group lies in its base-lability; it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638), without disturbing the acid-labile linkers that anchor the growing peptide to the solid support. wikipedia.orgthermofisher.com This orthogonality of deprotection conditions is a significant advantage over older methods, such as the Boc/Benzyl approach, which required the use of harsh acids like liquid hydrogen fluoride. altabioscience.comthermofisher.com The milder conditions of Fmoc chemistry are particularly beneficial for the synthesis of delicate peptides, including those with post-translational modifications like phosphorylation and glycosylation. altabioscience.com
Furthermore, the cleavage of the Fmoc group produces a dibenzofulvene byproduct that can be monitored by UV spectroscopy, allowing for real-time tracking of the reaction progress. wikipedia.org The widespread adoption of Fmoc chemistry has been fueled by the availability of high-purity Fmoc-protected amino acids and its suitability for automated and parallel synthesis, making it an indispensable tool for both academic and industrial research. altabioscience.com
Significance of 7-Aminoheptanoic Acid (7-Ahp) Derivatives in Contemporary Chemical Synthesis
7-Aminoheptanoic acid (7-Ahp) is a non-proteinogenic amino acid characterized by a seven-carbon chain. chemimpex.com This extended aliphatic chain imparts a degree of hydrophobicity and conformational flexibility that is not found in the standard proteinogenic amino acids. cymitquimica.com These properties can be strategically utilized to influence the solubility, stability, and biological activity of the resulting peptides. cymitquimica.comchemimpex.com
Derivatives of 7-Ahp, such as Fmoc-7-Ahp-OH, are valuable as linkers or spacers in various bioconjugation applications. chemimpex.comvulcanchem.com They can be used to connect different molecular entities, such as peptides, proteins, or drug molecules, to create more complex and functional constructs. chemimpex.comchemimpex.com In the pharmaceutical industry, 7-Ahp derivatives are employed in the development of novel therapeutics, including those targeting metabolic and neurological disorders. chemimpex.com The stability and compatibility of 7-Ahp with diverse chemical processes make it a favored component in the design of innovative drug formulations and targeted delivery systems. chemimpex.comchemimpex.com
Research Landscape of Fmoc-7-Ahp-OH: Overview and Scope
The research landscape for Fmoc-7-Ahp-OH is primarily centered on its application as a building block in peptide synthesis and medicinal chemistry. cymitquimica.comchemimpex.com The global market for Fmoc-protected amino acids is a significant and growing sector, indicating a strong and ongoing demand for these specialized reagents in research and development. marketresearch.commarketresearch.com
Fmoc-7-Ahp-OH is particularly valued for its role in the synthesis of peptide-based therapeutics, where its unique structural features can be exploited to enhance the pharmacological properties of the final product. chemimpex.com It is also used in the creation of peptide libraries for drug discovery and in the study of protein-protein interactions. chemimpex.com The compound's utility extends to the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it can function as a linker to connect a target-binding ligand to an E3 ligase-recruiting ligand, thereby inducing targeted protein degradation. chemicalbook.com
The availability of high-purity Fmoc-7-Ahp-OH from various chemical suppliers facilitates its use in a wide range of research applications, from fundamental studies of peptide structure and function to the development of novel biomaterials. cymitquimica.comlookchem.com
Physicochemical Properties of Fmoc-7-Ahp-OH
| Property | Value |
| CAS Number | 127582-76-7 |
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 367.44 g/mol |
| Appearance | White to almost colorless powder |
| Melting Point | 152-157 °C |
| Solubility | Slightly soluble in water |
| Purity | ≥ 98% (HPLC) |
The data in this table is compiled from sources. chemimpex.comchemicalbook.comlookchem.commedchemexpress.comfishersci.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c24-21(25)13-3-1-2-8-14-23-22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,1-3,8,13-15H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPYXTFBPCYALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925914 | |
| Record name | 7-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127582-76-7 | |
| Record name | 7-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Aminoheptanoic acid, N-FMOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc 7 Ahp Oh and Its Derivatives
Strategies for Fmoc-7-Ahp-OH Preparation
The preparation and utilization of Fmoc-7-Ahp-OH and its analogs are accomplished through well-established synthetic routes that can be adapted to achieve specific molecular architectures. These strategies include its direct use in solid-phase synthesis, the creation of its analogs in solution, and the application of sophisticated protecting group schemes to enable complex molecular assembly.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for incorporating building blocks like Fmoc-7-Ahp-OH into a growing peptide chain. chemimpex.comlibretexts.org The standard Fmoc/tBu strategy follows a repetitive cycle of deprotection, activation, coupling, and washing, all performed on an insoluble resin support. nih.govscielo.org.mx
A typical manual SPPS cycle for integrating Fmoc-7-Ahp-OH into a peptide sequence is as follows:
Resin Swelling: The solid support (resin), to which the initial amino acid is attached, is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for a period ranging from one hour to several hours to ensure optimal reaction conditions. uci.edu
Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid or peptide is removed to expose a free amine for the next coupling step. uci.edupeptide.com This is achieved by treating the resin with a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in DMF, for a short duration (e.g., 7-20 minutes). uci.eduiris-biotech.de The completion of this step can be monitored by UV spectroscopy, as the by-product of the deprotection, dibenzofulvene, has a strong UV absorbance. nih.govchempep.com
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the dibenzofulvene by-product, ensuring a clean reaction for the subsequent coupling step. uci.edu
Activation and Coupling: The building block to be added, in this case, Fmoc-7-Ahp-OH, is pre-activated in solution before being added to the resin. scielo.org.mx This involves dissolving Fmoc-7-Ahp-OH with a coupling reagent (e.g., HATU, HCTU) and a base (e.g., DIPEA, collidine) in DMF. uci.eduunifi.it The activated Fmoc-7-Ahp-OH, now a highly reactive ester, is added to the resin, where it reacts with the free amine of the resin-bound chain to form a stable amide bond. medchemexpress.comchemicalbook.com The coupling reaction time can range from 15 minutes to several hours, depending on the steric hindrance of the reactants. uci.edu
Final Washing: After the coupling reaction is complete, the resin is washed extensively with solvents like DMF and dichloromethane (B109758) (DCM) to remove any unreacted reagents and by-products. uci.edu
This cycle—deprotection, washing, coupling, washing—is repeated for each subsequent building block until the desired sequence is fully assembled. lsu.edu
While SPPS is dominant, solution-phase synthesis remains a valuable strategy, particularly for the preparation of unique or complex building blocks and analogues of Fmoc-7-Ahp-OH that may not be commercially available. ub.edu This approach involves conducting reactions in a homogeneous liquid phase, which can offer advantages in terms of reaction scale-up and monitoring. nih.gov
Combined strategies, where a specific depsipeptide or modified building block is first synthesized in solution and then incorporated into a larger chain via SPPS, are common. ub.edu This method, however, can be time-consuming due to the multiple synthesis and purification steps required for the solution-phase component. ub.edu
A more advanced technique is fluorous-tag assisted solution-phase synthesis. In this method, a perfluoroalkyl group (a "fluorous tag") is attached to a substrate. This tag imparts unique solubility properties, allowing for simplified purification of the tagged molecule from untagged reagents and by-products via fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE). nih.gov This approach combines the benefits of homogeneous reaction kinetics with a streamlined purification process, making it a powerful tool for generating libraries of Fmoc-7-Ahp-OH analogues. nih.gov
The success of complex chemical syntheses involving Fmoc-7-Ahp-OH hinges on the use of orthogonal protecting groups. peptide.comorganic-chemistry.org Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by using specific, non-interfering chemical conditions. organic-chemistry.orgiris-biotech.de
The most prevalent orthogonal scheme in modern peptide synthesis is the Fmoc/tBu strategy. nih.govacs.org
Nα-Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the alpha-amine of the incoming amino acid building block. masterorganicchemistry.com It is stable to acidic conditions but is readily cleaved by a mild base, typically piperidine. iris-biotech.demasterorganicchemistry.com
Side-Chain Protection: The reactive side chains of amino acids are protected by acid-labile groups. iris-biotech.de Common examples include the tert-butyl (tBu) group for serine, threonine, aspartic acid, and glutamic acid, the trityl (Trt) group for cysteine, asparagine, glutamine, and histidine, and the tert-butyloxycarbonyl (Boc) group for lysine (B10760008) and tryptophan. nih.gov These groups are stable to the basic conditions used for Fmoc removal but are cleaved during the final step of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). nih.goviris-biotech.de
For more complex syntheses, such as the creation of branched or cyclic peptides, additional orthogonal protecting groups are required. sigmaaldrich.com These allow for selective deprotection and modification of specific side chains while the peptide remains anchored to the resin. Examples include:
Dde and ivDde: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) groups are used to protect the side-chain amines of lysine or ornithine. They are stable to both the piperidine used for Fmoc removal and the TFA used for final cleavage. Instead, they are selectively removed using a solution of 2% hydrazine (B178648) in DMF, allowing for site-specific modification of the exposed amine. sigmaaldrich.com
Mtt: The 4-methyltrityl (Mtt) group is another acid-labile protecting group for amines, but it can be removed under much milder acidic conditions (e.g., 1% TFA) than those used for tBu or Boc cleavage, providing another level of orthogonality. sigmaaldrich.com
These advanced strategies enable the precise construction of complex molecules where Fmoc-7-Ahp-OH can be incorporated as a linker, with further modifications made to other parts of the molecule.
Optimization of Coupling Reactions Involving Fmoc-7-Ahp-OH
The efficiency of incorporating Fmoc-7-Ahp-OH into a peptide sequence is highly dependent on the choice of coupling reagents and the solid-phase resin. Optimizing these factors is critical to maximize yield, minimize side reactions such as racemization, and overcome challenges associated with sterically hindered couplings.
The formation of the amide bond between the carboxylic acid of Fmoc-7-Ahp-OH and the free amine of the growing peptide chain requires the activation of the carboxyl group. americanpeptidesociety.org This is accomplished by a variety of coupling reagents, which can be broadly categorized into carbodiimides and onium (aminium/phosphonium) salts. americanpeptidesociety.orgbachem.com
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate the carboxyl group to form a reactive O-acylisourea intermediate. americanpeptidesociety.org To improve efficiency and suppress racemization, they are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). americanpeptidesociety.orgbachem.com DIC is often preferred in automated SPPS because its urea (B33335) byproduct is more soluble in common solvents than the byproduct of DCC. bachem.com
Onium Salts: This class includes aminium salts like HBTU, TBTU, HCTU, and HATU, and phosphonium (B103445) salts like PyBOP and PyAOP. sigmaaldrich.com These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or collidine, to form highly reactive ester intermediates. bachem.comsigmaaldrich.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered one of the most efficient coupling reagents, especially for sterically hindered amino acids, due to the formation of a highly reactive OAt ester. sigmaaldrich.comtandfonline.com
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a cost-effective and highly efficient alternative to HBTU, known for its rapid coupling times. sigmaaldrich.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that is particularly useful for minimizing racemization, especially in challenging couplings. iris-biotech.de
The choice of reagent is critical for ensuring a complete and racemization-free coupling of Fmoc-7-Ahp-OH.
Interactive Table: Comparison of Common Coupling Reagents for Fmoc-7-Ahp-OH Integration
| Coupling Reagent | Class | Activating Additive | Base Required | Advantages | Disadvantages |
| DIC | Carbodiimide | HOBt or OxymaPure | No (but often used) | Low cost; soluble urea byproduct. bachem.com | Slower than onium salts; potential for side reactions without additives. |
| HBTU/TBTU | Aminium (Uronium) | (Forms HOBt ester) | DIPEA or Collidine | Fast, efficient, and widely used. sigmaaldrich.com | Can cause guanidinylation of free amines if not pre-activated. iris-biotech.de |
| HCTU | Aminium (Uronium) | (Forms 6-Cl-HOBt ester) | DIPEA or Collidine | Very fast coupling; cost-effective. sigmaaldrich.com | Risk of racemization with sensitive residues. |
| HATU | Aminium (Uronium) | (Forms HOAt ester) | DIPEA or Collidine | Highly efficient, especially for difficult/steric couplings. sigmaaldrich.comtandfonline.com | Higher cost. |
| PyBOP | Phosphonium | (Forms HOBt ester) | DIPEA or Collidine | Low racemization; effective for difficult sequences. iris-biotech.de | Byproducts can be difficult to remove. |
The selection of a resin for a synthesis involving Fmoc-7-Ahp-OH depends on the desired final product:
Wang Resin: This is a hydroxymethyl-functionalized resin used to produce peptides with a C-terminal carboxylic acid. libretexts.orguci.edu The peptide is cleaved from the resin under strong acidic conditions (e.g., >90% TFA). uci.edu
Rink Amide Resin: This resin is used to synthesize peptides with a C-terminal amide. uci.edu It is also cleaved with strong acid, but the linker is designed to release the peptide as a primary amide. uci.edu
2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin. uci.edupeptide.com It allows for the attachment of the first Fmoc-amino acid without racemization and the subsequent cleavage of the completed peptide under very mild acidic conditions (e.g., dilute TFA or acetic acid). This mild cleavage leaves acid-labile side-chain protecting groups (like tBu and Boc) intact, making it ideal for preparing protected peptide fragments that can be used in further segment condensation reactions. uci.edu
Resin loading is another critical parameter. A lower loading capacity is often beneficial for synthesizing long or difficult sequences, as it reduces steric hindrance and peptide aggregation on the support. iris-biotech.de Conversely, a high-loading resin is more efficient for producing larger quantities of shorter peptides. iris-biotech.de The bead size of the resin also affects kinetics; a smaller bead size provides a larger surface area for reaction but can slow down filtration steps. iris-biotech.de
Interactive Table: Resin Selection Guide for SPPS with Fmoc-7-Ahp-OH
| Resin Type | C-Terminal Product | Cleavage Condition | Key Features |
| Wang | Carboxylic Acid | High % TFA (e.g., 95%) | Standard resin for C-terminal acids; susceptible to diketopiperazine formation. uci.eduiris-biotech.de |
| Rink Amide | Primary Amide | High % TFA (e.g., 95%) | Standard resin for producing peptide amides. uci.edu |
| 2-Chlorotrityl Chloride (2-CTC) | Carboxylic Acid | Mildly acidic (e.g., 1% TFA, TFE/DCM) | Ideal for preparing protected peptide fragments; minimizes racemization during loading. uci.edu |
| Merrifield | Carboxylic Acid | Harsh (e.g., anhydrous HF) | Primarily used with Boc-SPPS, not standard for Fmoc chemistry. libretexts.orgmasterorganicchemistry.com |
Control of Racemization During Peptide Elongation with Fmoc-7-Ahp-OH
A critical aspect of peptide synthesis is the preservation of stereochemical integrity at the α-carbon of each amino acid. However, the compound at the center of this discussion, (9H-fluoren-9-yl)methoxycarbonyl-7-aminoheptanoic acid (Fmoc-7-Ahp-OH), is an achiral molecule. 7-aminoheptanoic acid (7-Ahp) is a linear, non-proteinogenic amino acid where the amino group is attached to the seventh carbon atom. As there is no stereocenter at the α-carbon (C2), the molecule does not have enantiomers and is therefore not subject to racemization.
The concern for racemization during peptide elongation is primarily relevant for chiral amino acids. researchgate.netthieme-connect.de Epimerization is observed almost exclusively during the amide-bond-formation step, where the activation of the carboxylic acid of an N-protected amino acid can lead to the removal of the α-proton, generating a planar enolate intermediate. thieme-connect.de While Fmoc-7-Ahp-OH itself cannot racemize, the coupling of this or any other amino acid to a peptide chain can induce racemization in the preceding C-terminal chiral residue of the peptide segment. This occurs when a peptide fragment is activated at its C-terminus for coupling, a scenario where the risk of racemization is significantly high.
Therefore, the control of racemization when using Fmoc-7-Ahp-OH involves the application of general strategies aimed at preserving the chirality of the other amino acid residues in the peptide sequence. The selection of coupling reagents, additives, and reaction conditions is paramount. highfine.com
Coupling Reagents and Additives:
The mechanism of racemization is often linked to the formation of a 5(4H)-oxazolone (azlactone) intermediate from the activated N-protected amino acid. mdpi.com To minimize this, additives are frequently used in conjunction with coupling reagents. These additives react with the activated amino acid to form an active ester that is more reactive towards the amine component but less prone to oxazolone (B7731731) formation. bachem.comamericanpeptidesociety.org
Common strategies to suppress racemization include:
Use of Additives: Reagents such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are widely employed. highfine.comamericanpeptidesociety.orgpeptide.com They are added to carbodiimide-mediated couplings to form active esters, which reduces the lifetime of the highly reactive intermediates that lead to racemization. americanpeptidesociety.orgpeptide.com
Choice of Coupling Reagent: Phosphonium and aminium/uronium salt-based reagents like BOP, PyBOP, HBTU, and HATU were developed to generate OBt esters in situ, offering high coupling efficiency with minimal racemization. peptide.comjpt.com Reagents such as 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) are noted for their remarkable resistance to racemization, particularly for sensitive residues.
Base Selection: The basicity and steric hindrance of the organic base used can significantly influence the rate of racemization. highfine.com Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases such as 2,4,6-collidine are sometimes preferred over the more commonly used N,N-diisopropylethylamine (DIPEA) in cases with an increased risk of epimerization. highfine.combachem.com
The following table summarizes common reagents used to control racemization during peptide bond formation.
| Reagent Class | Example Reagent | Mechanism/Notes | Racemization Suppression |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Activate carboxyl groups to form O-acylisourea intermediates. Often require additives. americanpeptidesociety.org | Moderate; significantly improved with additives like HOBt or HOAt. bachem.compeptide.com |
| Additives | HOBt, HOAt, OxymaPure | Form active esters that are less prone to racemization than the O-acylisourea intermediate. americanpeptidesociety.orgpeptide.com | High; considered standard practice in many coupling protocols. highfine.com |
| Phosphonium Salts | BOP, PyBOP | Generate OBt or OAt esters in situ. Highly efficient. BOP use is limited due to a carcinogenic byproduct. peptide.comjpt.com | Very High. jpt.com |
| PyAOP | HOAt-based analogue of PyBOP, noted for rapid coupling rates. peptide.com | Very High. | |
| Aminium/Uronium Salts | HBTU, TBTU | Highly efficient reagents that form active esters. Have an aminium, not uronium, structure. peptide.com | Very High, especially with added HOBt. peptide.com |
| HATU, COMU | Based on HOAt and Oxyma, respectively. Known for high reactivity and low racemization. bachem.com | Excellent. bachem.com |
Scalability Considerations in Fmoc-7-Ahp-OH Synthesis for Research and Development
The synthesis of Fmoc-7-Ahp-OH for both research and potential large-scale applications requires a process that is not only high-yielding but also robust, cost-effective, and scalable. gappeptides.com While specific, detailed industrial synthesis protocols are often proprietary, the principles of scaling up the production of Fmoc-protected amino acids are well-established. Fmoc-7-Ahp-OH is commercially available, indicating that efficient and scalable synthetic routes have been developed. chemicalbook.comcymitquimica.com
The primary synthetic route involves the protection of the amino group of 7-aminoheptanoic acid with a (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group. Key considerations for scaling this process include:
Starting Material Cost and Availability: 7-aminoheptanoic acid is the key precursor. Its availability and cost are critical factors for an economically viable synthesis.
Fmoc Protection Step: The reaction of 7-aminoheptanoic acid with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), is the central transformation. nih.gov Optimization of this step involves managing reaction conditions (solvent, temperature, pH) to maximize yield and minimize side reactions. A Schotten-Baumann reaction is typically employed.
Process Efficiency and Simplicity: For large-scale production, minimizing the number of synthetic steps and avoiding complex or hazardous reagents is crucial. arkat-usa.org Developing a one-pot or streamlined multi-step process without the need for intermediate isolation can significantly improve throughput. acs.org
Purification Method: Chromatographic purification is often not feasible or cost-effective on a large scale. Therefore, developing a process where the final product can be isolated and purified by crystallization or precipitation is highly desirable. This ensures high purity while keeping costs down. acs.org
Waste Management and Green Chemistry: Scalable syntheses must consider environmental impact. This includes using safer solvents, reducing the volume of waste streams, and, where possible, recycling reagents or solvents. gappeptides.com
Process Control and Safety: Moving from the lab to plant production requires careful evaluation of heat transfer, mixing rates, and reaction kinetics to ensure the process is safe and reproducible. gappeptides.com
The development of a scalable synthesis often involves a shift from laboratory-scale techniques to robust industrial processes, as outlined in the table below.
| Factor | Laboratory-Scale Approach | Large-Scale (R&D) Consideration |
|---|---|---|
| Starting Materials | High-purity reagents, often in small quantities. | Cost-effectiveness, supplier reliability, and quality of bulk materials. gappeptides.com |
| Reaction Conditions | Often optimized for yield without major cost constraints. | Optimization for throughput, energy efficiency, and safety. Use of cost-effective reagents and solvents. arkat-usa.orgresearchgate.net |
| Purification | Silica gel chromatography is common. | Emphasis on crystallization, precipitation, and extraction to avoid chromatography. acs.org |
| Equipment | Standard laboratory glassware. | Specialized reactors with controlled mixing and heat transfer. gappeptides.com |
| Process Type | Batch processing. | Batch or continuous flow processing; continuous flow can offer better control and efficiency. |
| Analytical Control | TLC, NMR, HPLC for reaction monitoring and final product analysis. | In-process controls (IPC) to monitor reaction progress and ensure consistency between batches. gappeptides.com |
Applications of Fmoc 7 Ahp Oh in Peptide and Peptidomimetic Design
Incorporation of Fmoc-7-Ahp-OH in Linear Peptide Synthesis
The 7-aminoheptanoic acid (7-Ahp) moiety, when incorporated via Fmoc-7-Ahp-OH, acts as a flexible aliphatic spacer. Researchers have utilized this building block to replace specific amino acid sequences or to introduce linkers that modify peptide conformation and receptor binding properties. For instance, in the development of galanin analogs, 7-aminoheptanoic acid was used as an aliphatic linker to substitute internal peptide fragments, exploring its impact on receptor affinity and biological activity nih.gov. The seven-carbon chain offers a degree of flexibility that can be strategically employed to probe structure-activity relationships or to create specific spatial arrangements within a linear peptide.
Achieving high purity and yield when incorporating non-canonical amino acids like Fmoc-7-Ahp-OH is paramount. Standard Fmoc-SPPS protocols, utilizing efficient coupling reagents such as HATU, HBTU, or PyBOP in solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), are generally employed nih.govnih.govchapman.edu. To ensure optimal solubility of Fmoc-7-Ahp-OH and its derivatives during synthesis, solvent mixtures such as NMP/THF have been found effective nih.gov.
Advanced strategies contribute significantly to enhanced purity and yield. The use of automated or microwave-assisted SPPS can accelerate reaction times and improve control over the synthesis process sterlingpharmasolutions.comaltabioscience.com. Furthermore, techniques like continuous flow SPPS, which can operate at elevated temperatures and pressures, allow for reduced amino acid excess (as low as 1-1.5 equivalents) and near-complete couplings, leading to higher purity and yields google.com. Post-synthesis purification, typically via High-Performance Liquid Chromatography (HPLC), remains a critical step to isolate peptides with the desired purity, often exceeding 95% nih.govsterlingpharmasolutions.comchemimpex.comconceptlifesciences.com.
Table 1: Synthesis and Application Examples of Fmoc-7-Ahp-OH in Peptide Design
| Peptide Type/Application | Modification with 7-Ahp | Synthesis Strategy (Fmoc-SPPS) | Coupling Reagent(s) | Solvent(s) | Cleavage Reagent | Purification Method | Key Finding/Role of 7-Ahp | Citation(s) |
| Galanin Analogs | Aliphatic linker | Standard Fmoc-SPPS | PyBOP, DIPEA | DMF, NMP | Reagent K | HPLC | Replaced internal fragment, modified receptor affinity | nih.gov |
| Cyclic Peptides | Linker/Scaffold | Standard Fmoc-SPPS | HATU, DIPEA | DMF | Reagent R / Others | HPLC | Reduced conformational freedom, increased stability/affinity | nih.gov, chapman.edu, nih.gov, arxiv.org |
| Peptidomimetics | Building block | Standard Fmoc-SPPS | Various | Various | Various | HPLC | Mimics peptide structure, enhances stability/bioavailability | nih.gov, frontiersin.org |
Role of Fmoc-7-Ahp-OH in Cyclic Peptide Synthesis
The incorporation of Fmoc-7-Ahp-OH is instrumental in the design and synthesis of cyclic peptides, offering a versatile scaffold for creating constrained architectures.
Cyclization is a powerful strategy to reduce the conformational flexibility of peptides, leading to improved binding affinity, enhanced selectivity, and increased resistance to proteolytic degradation chapman.eduarxiv.org. The 7-aminoheptanoic acid moiety can serve as a crucial linker or scaffold within a cyclic peptide. By strategically placing the 7-Ahp unit, researchers can precisely control the size and shape of the resulting macrocycle, thereby fine-tuning its three-dimensional conformation and interaction with biological targets mdpi.com. The inherent flexibility of the seven-carbon chain allows for the formation of various ring sizes and geometries, contributing to the design of conformationally constrained peptide architectures.
The 7-aminoheptanoic acid residue can be integrated into linear peptide precursors, which are subsequently cyclized. Various chemical methodologies can be employed, including head-to-tail, head-to-side-chain, tail-to-side-chain, and side-chain-to-side-chain cyclizations nih.govarxiv.org. These reactions typically involve the formation of an amide bond between the amino group of one residue (or the N-terminus) and the carboxyl group of another (or the C-terminus or a side chain). For instance, solution-phase cyclizations using coupling reagents like HATU/DIPEA have been reported, achieving yields that can vary depending on the specific peptide sequence and cyclization strategy nih.gov. The 7-Ahp unit's terminal amine and carboxyl groups are ideally positioned to participate in such intramolecular bond formations, acting as a key component of the cyclization scaffold.
Table 2: Strategies for High Purity and Yield in Fmoc-SPPS Incorporating Non-Canonical Amino Acids
| Strategy/Technique | Key Features | Benefits for Fmoc-7-Ahp-OH Incorporation | Citation(s) |
| Standard Fmoc-SPPS | Sequential coupling of Fmoc-protected amino acids to a resin support. | Well-established, compatible with Fmoc-7-Ahp-OH. | nih.gov, sterlingpharmasolutions.com, chemimpex.com, altabioscience.com, nih.gov, chapman.edu, nih.gov |
| Optimized Coupling Reagents | e.g., HATU, HBTU, PyBOP, OxymaPure. Efficient activation of carboxyl group. | Ensures efficient coupling of 7-Ahp, minimizing incomplete reactions. | nih.gov, nih.gov, chapman.edu, sigmaaldrich.com |
| Solvent Optimization | e.g., DMF, NMP, NMP/THF mixtures. Enhances solubility of building blocks and intermediates. | Improves solubility of Fmoc-7-Ahp-OH and its derivatives. | nih.gov, chemimpex.com |
| Continuous Flow SPPS | Elevated temperature/pressure, reduced amino acid excess (1-1.5 eq.). | Can lead to near-complete couplings, higher purity and yield. | google.com |
| Automated/Microwave SPPS | Accelerates reaction times, improves control and efficiency. | Increases throughput and consistency in synthesis. | sterlingpharmasolutions.com, altabioscience.com |
| Advanced Purification (HPLC) | Reverse-phase HPLC, etc. Separates peptides based on hydrophobicity/polarity. | Essential for removing byproducts and achieving high purity (>95%). | nih.gov, sterlingpharmasolutions.com, chemimpex.com, conceptlifesciences.com |
| Selective Protection Strategies | e.g., Fmoc/tBu, Fmoc/Dde. Orthogonal protection allows selective deprotection and modification. | Enables precise incorporation and subsequent functionalization of 7-Ahp. | sigmaaldrich.com, nih.gov |
Fmoc-7-Ahp-OH in Peptidomimetic Chemistry
Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their limitations, such as poor metabolic stability, low bioavailability, and susceptibility to proteolysis frontiersin.org. Fmoc-7-Ahp-OH serves as a valuable building block in this field. By incorporating the non-natural 7-aminoheptanoic acid residue, researchers can create molecules that retain or enhance peptide-like biological activity but exhibit improved drug-like properties. The flexibility and length of the 7-Ahp linker can be exploited to mimic peptide turns or to provide spacing for other functional groups. Its controlled incorporation using Fmoc-SPPS allows for the systematic design and synthesis of peptidomimetics with tailored physicochemical and structural characteristics, making them promising candidates for therapeutic development nih.govfrontiersin.org.
Compound List:
Fmoc-7-Ahp-OH (Nα-(9-fluorenylmethoxycarbonyl)-7-aminoheptanoic acid)
7-aminoheptanoic acid (7-Ahp)
6-aminohexanoic acid (6-Ahx)
Design Principles for 7-Ahp-Based Peptidomimetics
The strategic inclusion of non-natural amino acids like 7-aminoheptanoic acid (7-Ahp) is a cornerstone of peptidomimetic design. 7-Ahp, a linear ω-amino acid, offers a longer aliphatic chain compared to natural α-amino acids. This structural feature provides several advantages:
Increased Chemical Diversity and Tunable Properties: The incorporation of 7-Ahp expands the chemical diversity of peptide scaffolds, allowing for the modulation of physical properties such as lipophilicity and conformational flexibility nih.govd-nb.inforesearchgate.net. This can be crucial for optimizing interactions with biological targets and improving pharmacokinetic profiles.
Enhanced Proteolytic Stability: The non-natural nature of the 7-Ahp residue can render peptidomimetics less susceptible to degradation by proteases, a common limitation of natural peptides nih.govresearchgate.netmdpi.com. This improved stability can lead to longer in vivo half-lives.
Hybrid Molecule Construction: 7-Ahp can be integrated into hybrid molecules that combine peptide elements with non-peptidic scaffolds, such as triazole moieties, to create novel cyclic structures with unique activities nih.govd-nb.inforesearchgate.net.
These design principles underscore the utility of 7-Ahp in creating peptidomimetics that mimic or improve upon the biological functions of natural peptides.
Synthesis of Peptidomimetic Libraries Incorporating Fmoc-7-Ahp-OH
The advent of solid-phase peptide synthesis (SPPS) and combinatorial chemistry has revolutionized the generation of diverse molecular libraries. Fmoc-7-Ahp-OH is a readily available and compatible building block for these methodologies, primarily utilized within the Fmoc/t-Bu SPPS strategy nih.govdiva-portal.orgnih.govnih.govmdpi.com.
Fmoc Solid-Phase Peptide Synthesis (SPPS): The Fmoc group provides an orthogonal protection strategy, being base-labile, which is compatible with acid-labile side-chain protecting groups commonly used in SPPS nih.govnih.gov. This allows for the stepwise elongation of peptide chains on a solid support. Fmoc-7-Ahp-OH can be efficiently coupled using standard peptide coupling reagents, such as HBTU, HATU, or DIC/HOBt, in automated or manual synthesis protocols nih.govmdpi.comescholarship.orgchemrxiv.org.
Library Generation: The ability to incorporate Fmoc-7-Ahp-OH into automated or semi-automated flow synthesis platforms facilitates the rapid generation of large, diverse peptidomimetic libraries chemrxiv.org. These libraries can be synthesized using split-and-pool techniques or parallel synthesis, allowing for the simultaneous creation of thousands to millions of distinct compounds d-nb.inforesearchgate.netmdpi.com.
The use of Fmoc-7-Ahp-OH in library synthesis enables researchers to efficiently screen vast chemical spaces for novel therapeutic leads.
Structure-Activity Relationship (SAR) Studies of 7-Ahp Peptidomimetics
Structure-activity relationship (SAR) studies are critical for understanding how specific structural modifications influence the biological activity of a molecule. The incorporation of Fmoc-7-Ahp-OH into peptide sequences provides a valuable handle for such investigations.
Modulating Biological Activity: By systematically replacing natural amino acids with 7-Ahp or by varying its position within a peptide sequence, researchers can probe the critical structural elements required for target binding and activation or inhibition. For instance, in studies involving galanin analogs, the replacement of a specific amino acid sequence (LLGP) with 7-aminoheptanoic acid (7-Ahp) resulted in an analog (D-Gal(7-Ahp)-B2) that exhibited increased metabolic stability and enhanced in vivo anticonvulsant and analgesic activities nih.gov. This highlights how the introduction of 7-Ahp can lead to significant improvements in both pharmacokinetic and pharmacodynamic properties.
Optimization of Potency and Selectivity: SAR studies involving 7-Ahp aim to optimize not only the potency of peptidomimetics but also their selectivity for specific biological targets, while minimizing off-target effects. For example, research on neurolysin activators demonstrated that incorporating specific functionalized phenyl groups, including fluorine or trifluoromethyl substituents, enhanced activity, while methoxy (B1213986) substitutions improved maximum efficacy nih.gov. Although this specific study did not involve 7-Ahp, it exemplifies the principle of using structural modifications to fine-tune activity. In other contexts, the 7-Ahp moiety itself can be systematically modified or replaced to understand its precise contribution to activity tu-dortmund.de.
Exploring Conformational Effects: The longer, flexible chain of 7-Ahp can influence the peptide's conformation, which in turn affects its interaction with receptors. SAR studies can elucidate these conformational preferences and their impact on biological outcomes, contributing to the rational design of more effective peptidomimetics.
Table 1: Impact of 7-Ahp Incorporation in Galanin Analogs
| Peptide Analog | Target/Activity Studied | Modification | Key SAR Findings | Reference |
| D-Gal(7-Ahp)-B2 | Galanin Receptor | Replacement of LLGP with 7-aminoheptanoic acid | Increased metabolic stability; exhibited in vivo anticonvulsant activity; displayed analgesic activity (oral). | nih.gov |
These SAR studies demonstrate the significant role of 7-Ahp in optimizing the therapeutic potential of peptide-based drugs by fine-tuning their biological and pharmacokinetic properties.
Advanced Functionalization and Chemical Modifications Involving Fmoc 7 Ahp Oh
N-Terminal and C-Terminal Derivatizations of Fmoc-7-Ahp-OH Containing Sequences
The incorporation of Fmoc-7-Ahp-OH into peptide sequences allows for precise modifications at both the N-terminus and C-terminus. In solid-phase peptide synthesis (SPPS), Fmoc-7-Ahp-OH can be coupled to the growing peptide chain via its carboxylic acid group, while the Fmoc-protected amine remains available for subsequent N-terminal modifications after deprotection. Conversely, it can be used as the C-terminal residue, with its carboxylic acid group attached to the solid support linker and the Fmoc-protected amine available for further derivatization. This dual functionality enables the creation of complex peptide architectures and the introduction of specific chemical handles for downstream applications. For instance, Fmoc-7-Ahp-OH is compatible with standard Fmoc-SPPS protocols, utilizing common coupling reagents and deprotection conditions chemimpex.comnih.gov.
Bioconjugation Strategies Employing Fmoc-7-Ahp-OH
The bifunctional nature of Fmoc-7-Ahp-OH makes it an excellent candidate for bioconjugation, facilitating the attachment of various molecules to peptides or other biomolecules.
Development of Targeted Drug Delivery Systems
Fmoc-7-Ahp-OH plays a role in constructing targeted drug delivery systems by serving as a linker or a component that can be further functionalized. Its aliphatic chain can provide spacing and flexibility, while the terminal amine and carboxylic acid groups allow for conjugation to therapeutic agents, targeting ligands, or carrier molecules like nanoparticles mdpi.com. The ability to selectively deprotect and react either end of the Fmoc-7-Ahp-OH unit is crucial for assembling these complex delivery vehicles, aiming to improve drug efficacy and reduce off-target effects iomcworld.org.
Conjugation to Biomolecules for Research Probes
In the realm of research probes, Fmoc-7-Ahp-OH can be incorporated into peptides to attach labels, such as fluorophores or affinity tags. After peptide synthesis and Fmoc deprotection, the exposed amine can be reacted with activated fluorescent dyes or biotinylation reagents. Similarly, the carboxylic acid can be activated and coupled to amine-containing biomolecules. This strategy is vital for creating tools used in biological imaging, diagnostics, and studying molecular interactions chemimpex.comresearchgate.netmdpi.com. The introduction of an aminoheptanoic acid spacer can also influence the probe's solubility and binding characteristics.
Linker Applications of Fmoc-7-Ahp-OH
The seven-carbon chain of Fmoc-7-Ahp-OH makes it a useful linker, providing a specific length and chemical handle for connecting different molecular entities.
Utility in Proteolysis-Targeting Chimeras (PROTACs)
Fmoc-7-Ahp-OH serves as a valuable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) medchemexpress.combroadpharm.com. PROTACs are heterobifunctional molecules designed to recruit target proteins for degradation via the ubiquitin-proteasome system. Fmoc-7-Ahp-OH can function as a component of the linker region connecting the target protein-binding ligand and the E3 ligase-recruiting ligand. Its protected termini allow for sequential attachment of these two key components, with the Fmoc group being removed to reveal the amine for conjugation, and the carboxylic acid available for amide bond formation with another moiety medchemexpress.comchemicalbook.com.
Spacing Elements in Multivalent Systems
In multivalent systems, where multiple ligands are presented from a common scaffold to enhance binding avidity or biological activity, Fmoc-7-Ahp-OH can act as a flexible spacing element. Its defined length can be critical for optimizing the presentation of these ligands, ensuring appropriate spatial arrangement for effective interaction with target receptors or biological complexes nih.govbiorxiv.org. The ability to derivatize either end of the Fmoc-7-Ahp-OH unit allows for its integration into diverse multivalent architectures.
Analytical and Spectroscopic Characterization Methodologies for Fmoc 7 Ahp Oh Products
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for determining the purity of Fmoc-7-Ahp-OH and for isolating it from reaction mixtures or potential impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Fmoc-7-Ahp-OH. It separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. By analyzing the resulting chromatogram, the presence and quantity of impurities can be identified and quantified. Typical purity levels reported for Fmoc-7-Ahp-OH often exceed 98%, with some sources indicating values as high as 98.75% medchemexpress.comchemimpex.commyskinrecipes.com. HPLC methods commonly utilize UV detection, often at wavelengths around 210 nm, which is suitable for detecting the Fmoc group and the peptide backbone rsc.org.
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity due to the use of smaller particle size stationary phases and higher operating pressures. While specific UPLC parameters for Fmoc-7-Ahp-OH are not extensively detailed in the provided literature, UPLC is a recognized technique for the analysis of amino acid derivatives and related compounds in complex matrices thermofisher.commdpi-res.com. Its application would similarly involve separation based on polarity and detection, providing a more refined purity assessment compared to HPLC.
Mass Spectrometry for Molecular Weight and Structural Confirmation
Mass spectrometry (MS) techniques are crucial for confirming the molecular weight and providing insights into the structure of Fmoc-7-Ahp-OH.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is widely used for identifying and quantifying compounds in complex mixtures, and it is particularly effective for confirming the molecular weight of Fmoc-7-Ahp-OH. The expected molecular weight for Fmoc-7-Ahp-OH is approximately 367.44 g/mol scbt.comwuxiapptec.comadvancedchemtech.comvwr.comguidechem.com. LC-MS can detect the intact molecule, often as a protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ion, thereby verifying its mass. In conjunction with HPLC, LC-MS can also help identify impurities by their distinct mass-to-charge ratios. For instance, studies on related peptide building blocks have shown LC-MS analysis on C18 columns with specific mobile phases, providing characteristic retention times and mass spectra rsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the detailed structure of organic molecules. For Fmoc-7-Ahp-OH, both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are vital. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms within the molecule, revealing characteristic signals from the Fmoc protecting group (aromatic protons, methylene (B1212753) protons) and the aliphatic chain of the amino acid. ¹³C NMR complements this by identifying the different carbon environments. A ¹H NMR spectrum described as "Consistent with structure" has been reported for Fmoc-7-Ahp-OH medchemexpress.com. While specific spectral data for Fmoc-7-Ahp-OH is not fully detailed, NMR analyses of similar Fmoc-protected amino acids demonstrate the characteristic chemical shifts and coupling patterns expected for the Fmoc moiety and the amino acid backbone, confirming the compound's identity and structural integrity rsc.orgsigmaaldrich.cn.
Compound Name Table
| Common Name | Chemical Name | CAS Number |
| Fmoc-7-Ahp-OH | N-(9-Fluorenylmethoxycarbonyl)-7-aminoheptanoic acid | 127582-76-7 |
Research Applications in Chemical Biology and Pharmaceutical Sciences
Exploration of Fmoc-7-Ahp-OH in Studying Protein-Protein Interactions
Fmoc-7-Ahp-OH is utilized as a linker or spacer in the synthesis of peptide-based tools designed to investigate protein-protein interactions (PPIs). The 7-aminoheptanoic acid (7-Ahp) moiety provides a flexible tether of a defined length, which can be crucial for mimicking or disrupting biological recognition events.
In one study, researchers designed peptides to mimic the discontinuous binding site of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR2). nih.gov To replicate the natural interaction, two separate peptide fragments from VEGF were covalently linked. Fmoc-7-aminoheptanoic acid was used as one of several amino acid spacers to connect the two active peptide segments. nih.gov The resulting molecule was tested for its ability to modulate the angiogenic response, demonstrating how the 7-Ahp linker can be employed to construct complex peptide mimetics for studying receptor-ligand interactions. nih.gov
Another research effort focused on developing peptidomimetics to antagonize the substrate binding of tankyrase, a protein implicated in cancer-relevant signaling pathways. kcl.ac.uk In this context, 7-aminoheptanoic acid was investigated as a potential substitute for a critical arginine residue in the tankyrase-binding motif. kcl.ac.uk Although in this particular study the 7-aminoheptanoic acid-containing peptides showed poor competition, the work illustrates the use of this building block to systematically probe the structural and chemical requirements of a protein-protein binding interface. kcl.ac.uk
| Study Area | Peptide Design Principle | Role of 7-Ahp | Research Outcome |
| VEGF/VEGFR2 Interaction | Mimicking a discontinuous protein binding site by linking two active peptide fragments. nih.gov | Served as a flexible spacer to connect the two peptide segments. nih.gov | The synthesized peptide construct showed VEGF-like activity, validating the use of such linkers in creating functional mimetics. nih.gov |
| Tankyrase Substrate Binding | Investigating the importance of a key arginine residue by substitution with non-natural moieties. kcl.ac.uk | Used as a substitute for arginine to probe the necessity of the guanidinium (B1211019) group for binding. kcl.ac.uk | The 7-Ahp containing peptide did not effectively compete for binding, providing insight into the specific binding requirements of the interaction. kcl.ac.uk |
Development of Peptide-Based Modulators of Biological Pathways
The incorporation of Fmoc-7-Ahp-OH into peptide structures is a key strategy for developing modulators of biological pathways, particularly in the field of epigenetics. The 7-Ahp linker can connect different pharmacophoric elements, influencing the potency and selectivity of the resulting inhibitor.
A significant application is in the synthesis of dual inhibitors of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6), two enzymes involved in protein deacetylation and implicated in cancer and neurodegeneration. In the development of these first-in-class dual inhibitors, Fmoc-7-aminoheptanoic acid was coupled to a solid-phase resin as part of the synthesis strategy for creating nonselective HDAC inhibitors. This approach allowed for the systematic construction of molecules that could simultaneously target both enzymes.
Similarly, Fmoc-7-aminoheptanoic acid has been employed in the solid-phase synthesis of selective HDAC6 degraders, known as Proteolysis Targeting Chimeras (PROTACs). These molecules are designed to induce the degradation of specific proteins. The synthesis of these complex molecules involved an amide coupling step with Fmoc-7-aminoheptanoic acid to build the linker component of the PROTAC, which connects the HDAC6-binding element to the E3 ligase-recruiting element.
| Modulator Type | Target Pathway/Enzyme | Role of Fmoc-7-Ahp-OH in Synthesis |
| Dual Sirt2/HDAC6 Inhibitors | Protein Deacetylation (Epigenetics) | Coupled to a functionalized resin to create a nonselective HDAC-targeting moiety. |
| HDAC6 PROTACs | Protein Degradation (Targeted Therapy) | Used in an amide coupling reaction to form part of the linker connecting the functional domains of the PROTAC. |
Engineering of Novel Biomaterials Incorporating 7-Ahp Moieties
The unique properties of the 7-Ahp spacer are also harnessed in the field of biomaterials science to create functionalized materials for applications such as tissue engineering. By incorporating peptides containing 7-Ahp, the surface properties and biological activity of these materials can be precisely controlled.
An example of this application is in the development of chitosan (B1678972) hydrogels for bone regeneration. In this work, a peptide derived from bone morphogenetic protein (x-GBMP1α) was synthesized to enhance the osteogenic potential of the biomaterial. Fmoc-7-aminoheptanoic acid was used during the solid-phase synthesis of this peptide to act as a spacer ('x') within the peptide sequence. This spacer connects the active peptide sequence to the chitosan backbone, ensuring its proper presentation and function. The use of Fmoc-protected amino acids is a common strategy in the creation of peptide-based hydrogels, allowing for the construction of biocompatible and biodegradable scaffolds.
| Biomaterial Type | Application | Role of Fmoc-7-Ahp-OH |
| Chitosan Hydrogel | Bone Regeneration | Incorporated as a spacer within a bone morphogenetic protein-derived peptide to functionalize the hydrogel. |
| Peptide-based Hydrogels | General Biomaterials | Fmoc-protected amino acids are fundamental building blocks for the self-assembly of hydrogel fibers. |
Application in Diagnostic Probe Development
Fmoc-7-Ahp-OH serves as a crucial starting material in the synthesis of fluorescent probes for the detection and imaging of biological molecules. The 7-Ahp linker can be used to attach a fluorescent dye to a recognition element or to modulate the properties of the dye itself.
A notable application is in the solid-phase synthesis of an alkylamino BODIPY (boron-dipyrromethene) library of dyes. A US patent describes a method where N-Fmoc-7-aminoheptanoic acid is listed as a potential starting material for creating a BODIPY scaffold. These fluorescent dyes are designed for their utility as sensors in the detection and imaging of proteins and cells. The synthesis involves attaching the Fmoc-protected amino acid to a resin, followed by further chemical modifications to build the complex dye structure. This approach allows for the rapid generation of a diverse library of probes with varied properties for biomedical and research applications.
| Probe Type | Detection Target | Role of Fmoc-7-Ahp-OH |
| Alkylamino BODIPY Dyes | Proteins and Cells | A starting material for the solid-phase synthesis of the fluorescent dye scaffold. |
Comparative Studies and Future Perspectives in Fmoc 7 Ahp Oh Research
Comparison of 7-Ahp with Other Aliphatic Amino Acid Spacers
In peptide synthesis, aliphatic amino acid spacers are crucial for creating distance and flexibility between different parts of a peptide or between a peptide and a conjugated molecule. researchgate.netbiosynth.com The choice of spacer can significantly impact the biological activity and physical properties of the resulting molecule. researchgate.net 7-Aminoheptanoic acid (7-Ahp), an omega-amino acid, is often compared with other linear spacers like 6-aminohexanoic acid (6-Ahx) and 8-aminooctanoic acid (8-Aoa) due to its role as a flexible linker. researchgate.netnih.gov
The length of the aliphatic chain is a key determinant of the spacer's properties. A longer chain, such as in 7-Ahp, provides greater flexibility compared to shorter-chain counterparts like 6-Ahx. researchgate.net This increased flexibility can be advantageous in applications where specific spatial orientation of peptide domains is required for optimal interaction with biological targets. nih.gov For instance, in the design of peptide-based drugs, the spacer length can influence binding affinity and efficacy. researchgate.netnih.gov
Conversely, the hydrophobicity of the spacer increases with the length of the alkyl chain. While this can sometimes be beneficial, for example by enhancing membrane interaction, it can also lead to challenges such as reduced solubility in aqueous media. The selection of an appropriate spacer, therefore, involves a trade-off between achieving the desired conformation and maintaining suitable physicochemical properties.
In a study designing angiotensin IV peptidomimetics, a highly flexible 7-aminoheptanoic acid was incorporated for comparison against more rigid turn mimetics. diva-portal.org Another study on galanin analogs replaced an internal peptide fragment with either 6-aminohexanoic acid or 7-aminoheptanoic acid to act as a backbone spacer. nih.gov
Here is an interactive data table comparing the properties of common aliphatic amino acid spacers:
| Property | 6-Aminohexanoic acid (6-Ahx) | 7-Aminoheptanoic acid (7-Ahp) | 8-Aminooctanoic acid (8-Aoa) |
| Number of Carbon Atoms | 6 | 7 | 8 |
| Flexibility | Moderate | High | Very High |
| Hydrophobicity | Moderate | High | Very High |
| Common Applications | Linker in peptide synthesis, PROTACs | Flexible spacer in peptidomimetics, drug delivery | Long-chain linker for specific spatial requirements |
Advancements in Fmoc-7-Ahp-OH Chemistry for Enhanced Bioavailability and Metabolic Stability of Peptides
A significant hurdle in the development of peptide-based therapeutics is their typically poor oral bioavailability and rapid degradation by metabolic enzymes. diva-portal.orgdrugdiscoverytrends.com Chemical modifications, including the incorporation of non-natural amino acids and spacers like 7-Ahp, are key strategies to overcome these limitations. nih.govdrugdiscoverytrends.com The use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in conjunction with 7-Ahp (Fmoc-7-Ahp-OH) facilitates its incorporation into peptides during solid-phase peptide synthesis (SPPS). nih.govchemimpex.com
Recent research has demonstrated that incorporating 7-Ahp into peptide backbones can enhance metabolic stability. nih.gov For example, in the development of orally-active galanin analogs, replacing a central peptide fragment with 7-aminoheptanoic acid, along with the introduction of D-amino acids, resulted in an analog with increased metabolic stability. nih.gov The resulting analog, D-Gal(7-Ahp)-B2, showed a half-life of over 10 hours in rat serum stability assays. nih.gov This stability is attributed to the alteration of the peptide's conformation, making it less susceptible to proteolytic degradation. nih.govrsc.org
Advancements in SPPS techniques, including the use of novel coupling reagents and automated synthesizers, have made the incorporation of modified amino acids like Fmoc-7-Ahp-OH more efficient and accessible for researchers in drug development. openaccessjournals.commdpi.com
Emerging Trends and Challenges in the Application of Fmoc-7-Ahp-OH in Drug Discovery
The versatility of Fmoc-7-Ahp-OH as a linker and spacer has led to its application in various emerging areas of drug discovery. chemimpex.comlookchem.com One prominent trend is its use in the synthesis of peptide-drug conjugates (PDCs) and proteolysis-targeting chimeras (PROTACs). medkoo.comchemicalbook.com In these applications, 7-Ahp acts as a flexible linker connecting a targeting peptide to a cytotoxic drug or an E3 ligase-binding molecule, respectively. The length and flexibility of the 7-Ahp linker can be critical for the efficacy of the resulting conjugate, allowing for optimal positioning of the functional components. chemicalbook.com
Another area of growing interest is the development of cyclic peptides. mdpi.com Cyclization can improve peptide stability and receptor-binding affinity. mdpi.commdpi.com Fmoc-7-Ahp-OH can be incorporated into the peptide sequence to facilitate cyclization or to act as a flexible hinge within the cyclic structure. chemimpex.com
Despite its utility, the application of Fmoc-7-Ahp-OH also presents challenges. The introduction of a non-natural amino acid can sometimes negatively impact the peptide's biological activity or introduce unforeseen steric hindrance. biosynth.com Therefore, careful design and extensive structure-activity relationship (SAR) studies are necessary to optimize the placement and utility of the 7-Ahp spacer. researchgate.net
Furthermore, the synthesis of complex peptides and conjugates incorporating Fmoc-7-Ahp-OH can be challenging, requiring specialized knowledge of peptide chemistry and purification techniques. semanticscholar.orgnih.gov The insolubility of protected peptides during synthesis can also be a significant obstacle. semanticscholar.org
The following table summarizes some emerging applications and associated challenges:
| Emerging Application | Role of Fmoc-7-Ahp-OH | Key Challenges |
| Peptide-Drug Conjugates (PDCs) | Flexible linker between peptide and drug | Optimizing linker length for drug release and efficacy |
| PROTACs | Linker connecting targeting moiety and E3 ligase binder | Achieving optimal ternary complex formation |
| Cyclic Peptides | Inducing or facilitating cyclization, flexible hinge | Maintaining bioactivity after cyclization |
| Biomaterials | Spacer in peptide-based hydrogels and scaffolds | Controlling material properties through linker design |
Computational Chemistry Approaches for Predicting Properties and Reactivity of Fmoc-7-Ahp-OH Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict the properties and reactivity of molecules before their synthesis. mdpi.comlongdom.org These in silico methods are increasingly being applied to study peptides and their derivatives containing Fmoc-7-Ahp-OH. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the physicochemical properties of a series of peptides with their biological activity. longdom.org By including descriptors related to the 7-Ahp spacer, such as its length and hydrophobicity, these models can guide the design of new analogs with enhanced potency. nih.gov
Furthermore, computational methods can predict key pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of peptides containing Fmoc-7-Ahp-OH derivatives. mdpi.com Predicting properties like oral bioavailability and metabolic stability early in the drug discovery process can help to prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov
The integration of computational and experimental approaches holds great promise for accelerating the development of novel therapeutics based on Fmoc-7-Ahp-OH. oaepublish.comacs.org
Q & A
Q. What personal protective equipment (PPE) is required when handling Fmoc-7-Ahp-OH in solution-phase synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
